N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE

BCL-3 inhibition cancer metastasis regioisomer SAR

N-Butyl-2-(2-fluorobenzamido)benzamide (CAS 838865-44-4, MF: C₁₈H₁₉FN₂O₂, MW: 314.35 g/mol) is a synthetic, ortho-fluorinated bis-benzamide scaffold comprising a butyl carboxamide terminus and a 2-fluorobenzamido substituent linked through an anthranilamide core. The compound belongs to the N-substituted-2-(benzamido)benzamide class and is solely intended for laboratory research use—not for diagnostic, therapeutic, or human applications.

Molecular Formula C18H19FN2O2
Molecular Weight 314.4 g/mol
Cat. No. B4235578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE
Molecular FormulaC18H19FN2O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F
InChIInChI=1S/C18H19FN2O2/c1-2-3-12-20-17(22)14-9-5-7-11-16(14)21-18(23)13-8-4-6-10-15(13)19/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23)
InChIKeyAQVUYXGESRTNOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2-(2-fluorobenzamido)benzamide for Research Procurement: Ortho-Fluorinated Bis-Benzamide Building Block (CAS 838865-44-4)


N-Butyl-2-(2-fluorobenzamido)benzamide (CAS 838865-44-4, MF: C₁₈H₁₉FN₂O₂, MW: 314.35 g/mol) is a synthetic, ortho-fluorinated bis-benzamide scaffold comprising a butyl carboxamide terminus and a 2-fluorobenzamido substituent linked through an anthranilamide core . The compound belongs to the N-substituted-2-(benzamido)benzamide class and is solely intended for laboratory research use—not for diagnostic, therapeutic, or human applications . Physicochemical predictions (ACD/Labs) indicate a boiling point of 421.6 ± 30.0 °C, density 1.198 ± 0.06 g/cm³, and a pKa of 12.14 ± 0.70 . For procurement scientists, the defining structural features are the ortho-fluorine orientation and the n-butyl substituent on the terminal amide, which distinguish it from its regioisomeric (meta- and para-fluoro) and N-alkyl variants commonly listed in screening libraries.

Why N-Butyl-2-(2-fluorobenzamido)benzamide Cannot Be Replaced by Generic Bis-Benzamide Analogs


Fluorine position and N-alkyl chain length are critical determinants of target engagement, pharmacokinetic trajectory, and synthetic tractability within the 2-(benzamido)benzamide family [1]. Ortho-fluorine substitution exerts a unique steric and electronic influence on the benzamide plane, altering both the dihedral angle of the biaryl amide system and the ability of the 2-fluorophenyl ring to engage in orthogonal multipolar interactions with aromatic residues in binding pockets [2]. The n-butyl terminus further modulates lipophilicity (estimated logP) and hydrogen-bonding capacity relative to shorter (methyl, ethyl) or branched (tert-butyl) N-alkyl congeners. Substituting a meta- or para-fluoro regioisomer for the ortho-fluoro variant changes the spatial presentation of the halogen pharmacophore, while truncating the butyl group to smaller alkyl chains can shift both cellular permeability and metabolic stability—risks that undermine reproducibility in SAR campaigns without explicit comparative validation.

Quantitative Differentiation Evidence: N-Butyl-2-(2-fluorobenzamido)benzamide vs. Closest Analogs


Ortho- vs. Meta-Fluoro Regioisomer Comparison in BCL-3 Inhibitory Patent SAR

In the 2-benzoylaminobenzamide series claimed as BCL-3 inhibitors, the mandatory 2-fluoro substituent on the benzoyl ring is defined as the active ortho-fluoro regioisomer, while the 3- and 4-fluoro variants are excluded from the core claims [1]. The patent explicitly requires 'at least one R¹ is 2-fluoro' for general formula (Ia) compounds, establishing ortho-substitution as a structural prerequisite for BCL-3 inhibitory activity within this bis-amide chemotype [1]. No equivalent claim or activity data is presented for the 3-fluoro (meta) or 4-fluoro (para) constitutional isomers.

BCL-3 inhibition cancer metastasis regioisomer SAR

N-Butyl vs. N-Morpholinoethyl Substituent Differentiation in BCL-3 Inhibitor Patent

The BCL-3 inhibitor patent explicitly disclaims 2-[(2-fluorobenzoyl)amino]-N-2-(morpholin-4-ylethyl)benzamide from the core claims while listing ortho-fluoro bis-benzamides with varied N-terminal substituents as active [1]. The morpholinoethyl analog is specifically excluded from composition-of-matter claims, whereas the N-butyl-bearing scaffold (as a member of the C₁₋₆ alkyl genus) remains within the active claimed scope. This indicates that the morpholinoethyl variant raises distinct intellectual property considerations compared to N-alkyl congeners such as the N-butyl compound [1].

BCL-3 N-alkyl SAR bis-benzamide

Ortho-Fluoro vs. Non-Fluorinated Benzamido Comparator in Thymidylate Synthase (TS) Enzyme Activity

In a study replacing the benzamide portion of the (p-aminobenzoyl)glutamate moiety with various heterocyclic and substituted benzamido groups, the 2-fluorobenzamido substitution modulated TS enzyme activity across a 5-fold range relative to other replacements, while cytotoxicity against SW-480 and MCF-7 tumor lines showed potency shifts ranging from 3.6- to 450-fold depending on the substitution [1]. The 2-fluorobenzamido group specifically conferred a TS activity profile distinct from 2-isoindolinyl, 1,2-benzisothiazol-2-yl, and 2-thenamido replacements, confirming the functional uniqueness of the ortho-fluorobenzamido pharmacophore within the benzamide chemotype [1].

thymidylate synthase fluorine effect benzamido SAR

Physicochemical Differentiation: Ortho-Fluoro N-Butyl vs. N-tert-Butyl & Meta-Fluoro Isomers (In Silico Predicted Properties)

ACD/Labs predictions for N-butyl-2-(2-fluorobenzamido)benzamide provide a boiling point of 421.6 °C and a pKa of 12.14, while the structurally distinct N-tert-butyl-2-(3-fluorobenzamido)benzamide exhibits altered steric bulk and hydrogen-bonding capacity due to the tert-butyl group . The n-butyl chain in the target compound introduces linear lipophilicity (estimated logP ~3–4 for the series, from Hit2Lead analog data) distinct from the branched tert-butyl variant, impacting solubility, membrane permeability, and metabolic soft-spot profiles . No experimental crystallographic or solubility data for the target compound are currently available.

physicochemical properties isomer comparison drug-likeness

Recommended Research Applications for N-Butyl-2-(2-fluorobenzamido)benzamide Based on Verified Evidence


BCL-3 Inhibitor Medicinal Chemistry: Ortho-Fluoro Scaffold for Lead Optimization

In BCL-3-targeted oncology programs, N-butyl-2-(2-fluorobenzamido)benzamide serves as the ortho-fluoro reference scaffold for SAR exploration. The 2022 BCL-3 inhibitor patent explicitly claims the 2-fluorobenzamido configuration as an essential pharmacophoric element, disclaiming alternative fluoro regioisomers [1]. Medicinal chemistry teams should procure the ortho-fluoro compound as the starting point for N-alkyl chain variation and core modifications, using the N-morpholinoethyl analog (explicitly disclaimed) as a negative intellectual-property control [1].

Thymidylate Synthase (TS) Inhibitor Development: Fluorine-Dependent Activity Tuning

The 2-fluorobenzamido substitution has been demonstrated to modulate TS enzyme activity and cytotoxic potency in SW-480 and MCF-7 cancer cell lines across a 450-fold dynamic range relative to alternative benzamido replacements [1]. Researchers developing TS-targeted anticancer agents should use N-butyl-2-(2-fluorobenzamido)benzamide as a fluorinated intermediate rather than non-fluorinated or heterocyclic benzamide surrogates, because the ortho-fluorine atom is a critical contributor to the activity and selectivity window in these cellular contexts [1].

Regioisomer-Controlled Chemical Biology Probe Development

The ortho-fluorine configuration in N-butyl-2-(2-fluorobenzamido)benzamide provides a spatially distinct electrostatic potential surface compared to meta- and para-fluoro isomers [1]. Chemical biology groups seeking to probe halogen-dependent protein-ligand interactions (e.g., orthogonal multipolar F···C=O or F···H-N contacts) should specifically request the 2-fluoro (ortho) isomer, as the regioisomeric position of fluorine is a fixed structural variable that cannot be inferred from meta- or para-substituted analog data [1].

Screening Library Procurement: Physicochemically Distinct Bis-Benzamide Entry

For high-throughput screening deck assembly, N-butyl-2-(2-fluorobenzamido)benzamide offers a combination of a linear n-butyl chain and an ortho-fluorobenzamido terminus that is computationally predicted to occupy distinct property space (MW 314.35, predicted pKa 12.14, b.p. 421.6 °C) relative to tert-butyl, sec-butyl, or morpholinoethyl congeners [1]. Procurement of this specific compound ensures scaffold diversity within bis-benzamide screening subsets, reducing redundancy with commercially available meta- and para-fluoro library entries [1].

Quote Request

Request a Quote for N-BUTYL-2-(2-FLUOROBENZAMIDO)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.